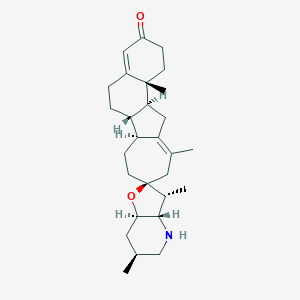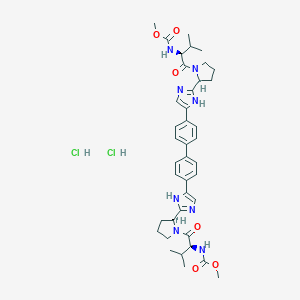
Unii-0E0K1H745W
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. IPI-269609 was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with IPI-269609 resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent IPI-269609 profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with IPI-269609 was accompanied by significant reduction in tumor engraftment rates in athymic mice. (source: Mol Cancer Ther. 2008 Sep; 7(9):2725-35.)
Wissenschaftliche Forschungsanwendungen
Recent Advances in Nanoparticle Synthesis
The development of novel materials, such as semiconducting materials, plays a pivotal role in technological progress, exemplified by the evolution of the electronics industry from vacuum tubes to microchips. This progression highlights the fundamental synergy between scientific discovery and technological development, underscoring the importance of research in material innovation (Cushing, Kolesnichenko, & O'connor, 2004).
Transformation of Research into Innovations
The translation of basic scientific research into practical innovations is a historical continuum, driving societal advancement through technological breakthroughs. Organizations like the National Collegiate Inventors and Innovators Alliance play a crucial role in this transformation by supporting experiential learning and funding in STEM innovation, invention, and entrepreneurship, thereby fostering the creation of socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments in Environmental Modeling
Collaborative working environments address the challenges associated with remote development and data sharing in large scientific applications. Software frameworks offer application-centric facilities, enhancing the efficiency of development and experimentation processes in large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Advancements in WLAN/UNII Technology
The emergence of new ISM bands, including the Unlicensed National Information Infrastructure (UNII), has led to the development of high-gain, dual-band antennas, demonstrating significant advancements in WLAN and UNII technology. These antennas, characterized by good return loss characteristics and stable radiation patterns, cater to both existing WLAN and new UNII standards, indicating a notable progress in wireless communication technology (Singla, Khanna, & Parkash, 2019).
University Nanosat Program: Bridging Academia and Government
The University Nanosat Program (UNP) exemplifies a successful synergy between academia and government in aerospace technology. The program, sponsored by multiple federal agencies, aims to train the next generation of aerospace professionals and infuse advanced methodologies and technologies in aerospace institutions, highlighting the collaborative nature of scientific research and technological innovation (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Eigenschaften
CAS-Nummer |
878204-96-7 |
|---|---|
Molekularformel |
C28H41NO2 |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
(3'R,3'aS,6'S,6aS,6bS,7'aR,9S,12aS,12bR)-3',6',11,12b-tetramethylspiro[2,5,6,6a,6b,7,8,10,12,12a-decahydro-1H-naphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-one |
InChI |
InChI=1S/C28H41NO2/c1-16-11-25-26(29-15-16)18(3)28(31-25)10-8-21-22-6-5-19-12-20(30)7-9-27(19,4)24(22)13-23(21)17(2)14-28/h12,16,18,21-22,24-26,29H,5-11,13-15H2,1-4H3/t16-,18+,21-,22-,24-,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
MQLNLMKPNAHPDZ-LLMUXGIESA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5CC4=C(C3)C)C)C)NC1 |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5CC4=C(C3)C)C)C)NC1 |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5CC4=C(C3)C)C)C)NC1 |
Aussehen |
Solid powder |
Reinheit |
>98% |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IPI269609; IPI 269609; IPI-269609; IPI609; IPI 609; IPI-609 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)



![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)




